molecular formula C10H20NO5PS B12675649 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide CAS No. 19692-13-8

3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide

Cat. No.: B12675649
CAS No.: 19692-13-8
M. Wt: 297.31 g/mol
InChI Key: CMWFRAIAPMZLEP-UHFFFAOYSA-N
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Description

3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide is a complex organic compound with a unique structure that includes oxygen, sulfur, nitrogen, and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, phosphorous compounds, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a component in enzyme assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-9-phenyl-, propyl ester, 4-sulfide
  • 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 2-methyl-4-(1-methylethoxy)-7-oxo-9-phenyl-, 2-(2-methoxyethoxy)ethyl ester, 4-sulfide

Uniqueness

Compared to similar compounds, 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide is unique due to its specific functional groups and structural configuration

Properties

CAS No.

19692-13-8

Molecular Formula

C10H20NO5PS

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 2-[(2-diethoxyphosphanylsulfanylacetyl)amino]acetate

InChI

InChI=1S/C10H20NO5PS/c1-4-14-10(13)7-11-9(12)8-18-17(15-5-2)16-6-3/h4-8H2,1-3H3,(H,11,12)

InChI Key

CMWFRAIAPMZLEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSP(OCC)OCC

Origin of Product

United States

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